2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a halogenated derivative of quinone imine. This compound is part of a family of quinoid compounds known for their significant roles in biological systems, including electron transfer in metabolic processes such as photosynthesis. Quinone imine sulfonamides, including this compound, exhibit various biological activities, making them valuable in scientific research and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide are insects and fungi . This compound is known to exhibit insecticidal and fungicidal activities .
Mode of Action
This compound interacts with its targets by inhibiting their growth and development . It has been reported that this compound can inhibit the growth and development of Phytophthora infestans by 82% .
Biochemical Pathways
It is known that the compound plays a role in the electron transfer in metabolic processes .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of insects and the inhibition of fungal growth . Specifically, it causes 89 to 97% of insects to die .
Biochemical Analysis
Biochemical Properties
The compound 2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been found to exhibit higher fungicidal activity compared to other quinone imines . It interacts with various enzymes and proteins, leading to the inhibition of the growth and development of certain organisms. For instance, it has been found to inhibit the growth and development of Phytophthora infestans by 82% .
Cellular Effects
In terms of cellular effects, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
The synthesis of 2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide typically involves the halogenation of the corresponding quinone imines. The process includes the following steps:
Halogenation: The quinone imine is treated with halogenating agents to introduce chlorine atoms at specific positions on the molecule.
Hydrohalogenation: This step involves the addition of hydrogen halides to the quinone imine to form the desired sulfonamide derivative.
Chemical Reactions Analysis
2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s biological activity makes it useful in studying cellular processes and metabolic pathways.
Medicine: Quinone imine sulfonamides, including this compound, have shown potential as anticancer agents and are being investigated for their therapeutic properties.
Industry: The compound’s fungicidal and insecticidal properties make it valuable in agricultural applications.
Comparison with Similar Compounds
Similar compounds to 2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide include:
N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide: Exhibits similar biological activities but with different substituents.
4-Chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide: Known for its high herbicidal activity.
N,N’-(Cyclohexa-2-en-1,4-diylidene)-diarylsulfonamides: These compounds are effective insecticides and fungicides.
This compound stands out due to its specific halogenation pattern, which enhances its biological activity and makes it a versatile compound in various applications.
Properties
IUPAC Name |
2,5-dichloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3S/c13-8-1-6-11(14)12(7-8)19(17,18)15-9-2-4-10(16)5-3-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSPOTLUIRQSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977238 |
Source
|
Record name | 2,5-Dichloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6165-89-5 |
Source
|
Record name | 2,5-Dichloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.